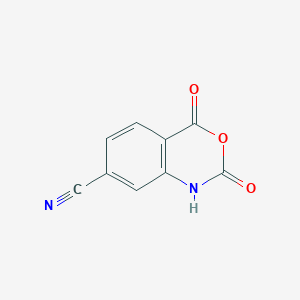

4-Cyanoisatoic anhydride

Description

4-Cyanoisatoic anhydride (systematic name: 4-cyano-1H-isoindole-1,3(2H)-dione) is a substituted derivative of isatoic anhydride, characterized by a cyano (-CN) functional group at the 4-position of the aromatic ring. This group enhances electrophilicity at the carbonyl carbons, making the anhydride highly reactive toward nucleophiles, such as amines or alcohols, in condensation or copolymerization reactions .

Properties

Molecular Formula |

C9H4N2O3 |

|---|---|

Molecular Weight |

188.14 g/mol |

IUPAC Name |

2,4-dioxo-1H-3,1-benzoxazine-7-carbonitrile |

InChI |

InChI=1S/C9H4N2O3/c10-4-5-1-2-6-7(3-5)11-9(13)14-8(6)12/h1-3H,(H,11,13) |

InChI Key |

ZEUMRWDRAFCHAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=O)OC2=O |

Origin of Product |

United States |

Preparation Methods

Azidation and Cyclization from Isatin Derivatives

One effective method starts from isatin-7-carboxylic acid derivatives, which undergo azidation at the C3 keto position followed by cyclization to form isatoic anhydride intermediates. This process involves solvolysis between the 2,3-positions of isatin, leading to ring closure and formation of the isatoic anhydride scaffold. The azidation step is typically catalyzed by sodium azide in acidic media, such as concentrated sulfuric acid, under controlled temperature conditions (room temperature to mild heating).

Conversion of Primary Amide to Nitrile

The cyano group at the 4-position can be introduced by converting the primary amide group of isatoic anhydride derivatives into a nitrile. This transformation is often facilitated by the in situ generation of potassium hydroxide (KOH), which hydrolyzes the isatoic anhydride to form a 1-cyano-2-amine-3-acid potassium salt intermediate. Acid quenching of this intermediate yields the cyano-substituted isatoic anhydride.

Alkylation and Esterification of Cyano Derivatives

Further functionalization of the cyano-substituted isatoic anhydride can be achieved by treating the intermediate with alkyl halides at room temperature overnight, resulting in cyano-esters. This step allows for diversification of the molecule for subsequent synthetic applications.

Acid-Catalyzed Synthesis Using Sodium Azide and Alcohols

Another reported method involves stirring isatin derivatives with sodium azide and concentrated sulfuric acid until effervescence subsides, followed by the addition of alcohols. The reaction proceeds at room temperature for several hours, after which the product is isolated by filtration or extraction. This method yields isatoic anhydride derivatives with good to excellent yields (70–93%) and can be adapted for cyano-substituted analogs.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The azidation step involves nucleophilic attack of azide ion on the keto group of isatin, followed by ring-opening and rearrangement to form the isatoic anhydride structure.

- The nitrile formation likely proceeds through dehydration of the primary amide group, facilitated by basic conditions generated in situ.

- Alkylation reactions proceed via nucleophilic substitution on the cyano-substituted intermediate, allowing for ester formation.

- Acid catalysis plays a crucial role in promoting cyclization and stabilizing intermediates during the synthesis.

Research Findings and Optimization

- The yields of 4-Cyanoisatoic anhydride and its derivatives are generally high (70–93%) under optimized conditions involving sodium azide and sulfuric acid.

- The reaction scope includes various substituted isatin derivatives, allowing for functional group tolerance such as halogens and methyl groups, although strongly electron-withdrawing groups may reduce yields.

- The use of mild temperatures (room temperature to 40 °C) and simple workup procedures (extraction, filtration, rotary evaporation) make these methods practical and scalable.

- The formation of potassium salts as intermediates provides a handle for further chemical modifications, enhancing molecular diversity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanoisatoic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form carboxylic acids.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Alcohols: For alcoholysis reactions.

Amines: For aminolysis reactions.

Major Products:

Carboxylic acids: From hydrolysis.

Esters: From alcoholysis.

Amides: From aminolysis.

Scientific Research Applications

Synthesis of Pharmaceuticals

4-Cyanoisatoic anhydride serves as a precursor in the synthesis of several pharmaceutical compounds. Its derivatives have been utilized to create various bioactive molecules, including:

- Methaqualone : A sedative-hypnotic drug.

- Tioperidone : An antipsychotic medication.

- Tranilast : An anti-allergic agent.

The synthesis often involves nucleophilic attack on the anhydride functionality, leading to the formation of complex structures suitable for therapeutic applications .

Bioconjugation

Recent studies have highlighted the potential of 4-cyanoisatoic anhydride in bioconjugation processes. It can form stable linkages with biomolecules, enhancing their solubility and stability. For instance, it has been used to modify proteins to improve their pharmacokinetic properties, which is crucial for drug delivery systems .

Curing Agents for Epoxy Resins

4-Cyanoisatoic anhydride is employed as a curing agent in epoxy resin formulations. Its ability to react with epoxides under mild conditions allows for the development of high-performance composite materials. This application is particularly beneficial in industries requiring durable and heat-resistant materials, such as aerospace and automotive sectors .

Blowing Agent

In the polymer industry, 4-cyanoisatoic anhydride acts as a blowing agent due to its tendency to release carbon dioxide upon decomposition. This property is exploited in producing foamed materials, providing lightweight and insulating properties essential for various applications .

Case Study 1: Pharmaceutical Development

A study focused on synthesizing novel derivatives of 4-cyanoisatoic anhydride demonstrated its effectiveness in creating compounds with significant antibacterial activity against both gram-positive and gram-negative bacteria. The synthesized derivatives were evaluated for their binding affinity using molecular docking techniques, revealing promising candidates for further development as antimicrobial agents .

Case Study 2: Polymer Applications

Research involving the use of 4-cyanoisatoic anhydride as a curing agent for epoxy resins showed that formulations containing this compound exhibited superior mechanical properties compared to traditional curing agents. The study reported enhanced thermal stability and reduced brittleness, indicating its potential for high-performance applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Methaqualone, Tioperidone | Formation of bioactive compounds |

| Bioconjugation | Protein modification | Enhanced solubility and stability |

| Polymer Chemistry | Curing agent for epoxy resins | Improved mechanical properties |

| Blowing Agent | Foamed materials | Lightweight and insulating properties |

Mechanism of Action

The mechanism of action of 4-Cyanoisatoic anhydride involves nucleophilic acyl substitution reactions. The compound’s reactivity is primarily due to the presence of an electronegative substituent that can act as a leaving group during these reactions . This allows it to form various derivatives through reactions with nucleophiles like water, alcohols, and amines .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compared to 4-chlorophthalic anhydride (4-CPA), the cyano group in 4-cyanoisatoic anhydride introduces stronger electron-withdrawing effects, which may increase its reactivity in ring-opening reactions. For example, in copolymerization, cyano-substituted anhydrides are expected to exhibit higher Q-values (resonance stabilization) compared to chloro derivatives, as seen in studies on 2-(N-phthalimido)ethyl methacrylate (PEMA) systems (Q = 1.4 for PEMA) . Conversely, methyl-substituted anhydrides (e.g., methyl tetrahydrophthalic anhydride) show reduced reactivity due to electron-donating effects, favoring thermal stability over chemical activity .

Table 1: Substituent Effects on Anhydride Reactivity

| Compound | Substituent | Electron Effect | Q-Value (Typical) | Key Application |

|---|---|---|---|---|

| 4-Cyanoisatoic anhydride | -CN | Withdrawing | ~1.5 (inferred) | Polymer crosslinking, drug synthesis |

| 4-Chlorophthalic anhydride | -Cl | Withdrawing | 1.2–1.4 | Dyes, plasticizers |

| Maleic anhydride | None | - | 0.86 | Copolymers, adhesives |

| Methyl tetrahydrophthalic anhydride | -CH₃ | Donating | 0.6–0.8 | Epoxy curing agents |

Solubility in Organic Solvents

The solubility of anhydrides is critical for industrial processing. 4-Cyanoisatoic anhydride is hypothesized to exhibit lower solubility in non-polar solvents (e.g., cyclohexane) compared to chlorinated analogs due to its polar cyano group. For instance, 4-chlorophthalic anhydride shows moderate solubility in methanol (3.2–4.5 g/100g at 25°C), while 3-chlorophthalic anhydride is less soluble (1.8–3.0 g/100g) . Cyano-substituted derivatives may follow similar trends but require polar aprotic solvents (e.g., DMF, acetonitrile) for dissolution.

Table 2: Solubility of Selected Anhydrides

| Compound | Solubility in Methanol (g/100g, 25°C) | Solubility in Acetonitrile (g/100g, 25°C) |

|---|---|---|

| 3-Chlorophthalic anhydride | 1.8–3.0 | 5.2–6.7 |

| 4-Chlorophthalic anhydride | 3.2–4.5 | 7.1–8.9 |

| Maleic anhydride | 19.7 | 22.4 |

Reactivity in Copolymerization

The reactivity ratios (r₁, r₂) of anhydrides in copolymerization depend on substituent polarity. For example, PEMA (a phthalimide-containing monomer) exhibits r₁r₂ = 0.15 when copolymerized with methyl acrylate (MA), indicating random monomer distribution, whereas styrene (ST) systems show r₁r₂ = 1.32, favoring alternating sequences . The cyano group in 4-cyanoisatoic anhydride likely reduces r₁r₂ values further due to enhanced radical stabilization, promoting alternating copolymer structures.

Table 3: Reactivity Ratios in Copolymerization

| Monomer Pair | r₁ (Anhydride) | r₂ (Co-monomer) | r₁r₂ | Polymer Structure |

|---|---|---|---|---|

| PEMA + MA | 0.35 | 0.43 | 0.15 | Random |

| PEMA + ST | 0.62 | 2.13 | 1.32 | Alternating |

| Maleic anhydride + Styrene | 0.01 | 0.02 | 0.0002 | Alternating |

Thermal and Chemical Stability

Cyano-substituted anhydrides are expected to exhibit lower thermal stability than methyl- or chloro-substituted analogs due to the labile C≡N bond. For instance, methyl tetrahydrophthalic anhydride retains stability up to 200°C, making it suitable for epoxy curing , while phthalic anhydride decomposes above 250°C . Hydrolysis rates also vary: 4-chlorophthalic anhydride hydrolyzes faster than unsubstituted phthalic anhydride due to inductive effects , and the cyano group may further accelerate hydrolysis.

Biological Activity

4-Cyanoisatoic anhydride (CYA) is a compound of interest due to its diverse biological activities. This article explores the biological activity of CYA, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

4-Cyanoisatoic anhydride is characterized by its unique structure, which includes a cyano group and an isatoic anhydride moiety. This structural configuration contributes to its reactivity and biological activity.

1. Antimicrobial Activity

CYA has demonstrated significant antimicrobial properties. Research indicates that it exhibits selective activity against anaerobic bacteria, with studies showing that the compound can effectively inhibit the growth of certain strains of Escherichia coli and other pathogens. The mechanism involves the generation of free radicals during the reduction process, which impairs bacterial function .

2. Antitumoral Effects

Studies have reported that CYA possesses antitumoral properties. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's ability to cleave DNA has been explicitly characterized, suggesting a mechanism that could be exploited for cancer therapy .

3. Anti-inflammatory Properties

CYA has shown potential as an anti-inflammatory agent. In vitro studies indicate that it can modulate cytokine release in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines such as IL-10. This immunomodulatory effect highlights its potential in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Cheng et al. (2015) evaluated the antimicrobial efficacy of CYA against anaerobic bacteria. The results indicated that CYA exhibited a significant reduction in bacterial viability when tested at varying concentrations, confirming its potential as a therapeutic agent in infections caused by anaerobes.

Case Study 2: Antitumoral Activity

In another study focusing on cancer treatment, CYA was tested on human cancer cell lines. The results showed that CYA induced apoptosis in a dose-dependent manner, with significant activation of caspases noted at higher concentrations. This suggests a promising avenue for further research into its use as a chemotherapeutic agent.

Research Findings Summary

Q & A

Q. What role does 4-Cyanoisatoic anhydride play in designing advanced adsorption materials?

- Answer: Functionalize porous substrates (e.g., silica, cellulose) via nucleophilic acyl substitution. Characterize adsorption capacity using Langmuir/Freundlich isotherms and compare with maleic anhydride-modified materials . Study regeneration efficiency under varying pH/temperature conditions.

Methodological Notes

- Data Contradiction Analysis: Cross-validate experimental and computational results (e.g., kinetic vs. thermodynamic control in stereoselective reactions ).

- Thermodynamic Profiling: Use van’t Hoff plots to correlate solubility with temperature and determine enthalpy-entropy compensation effects.

- Catalytic Studies: Compare heterogeneous (e.g., Ni/Al₂O₃) and homogeneous catalysts for hydrogenation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.